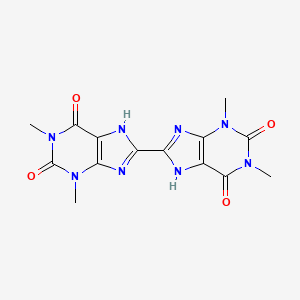
1,1',3,3'-Tetramethyl-3,3',7,7'-tetrahydro-1h,1'h-8,8'-bipurine-2,2',6,6'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione is a complex organic molecule that belongs to the purine family This compound is characterized by its unique structure, which includes two purine rings fused together
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The process is optimized to minimize impurities and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of 8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, influencing cellular processes and metabolic functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid
- N-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]benzamide
Uniqueness
Compared to similar compounds, 8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione stands out due to its dual purine ring structure, which imparts unique chemical properties and biological activities. This structural feature makes it a valuable compound for various research applications.
Propiedades
Número CAS |
34839-28-6 |
|---|---|
Fórmula molecular |
C14H14N8O4 |
Peso molecular |
358.31 g/mol |
Nombre IUPAC |
8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H14N8O4/c1-19-9-5(11(23)21(3)13(19)25)15-7(17-9)8-16-6-10(18-8)20(2)14(26)22(4)12(6)24/h1-4H3,(H,15,17)(H,16,18) |
Clave InChI |
YNYLAKDVXQNGNX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
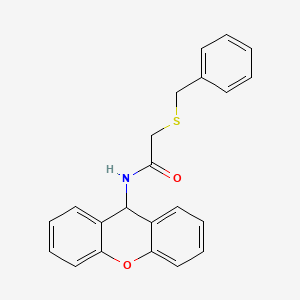
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
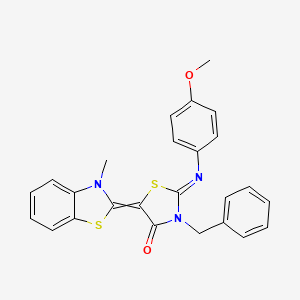
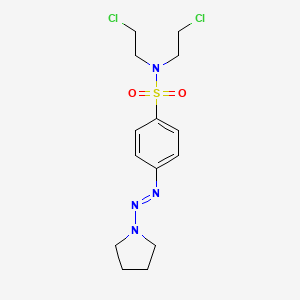
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)
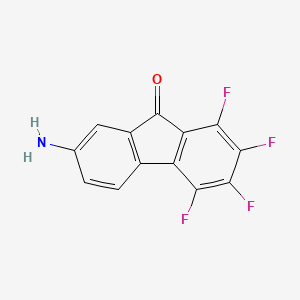
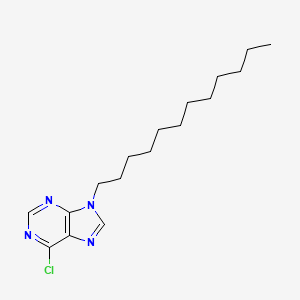
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)

